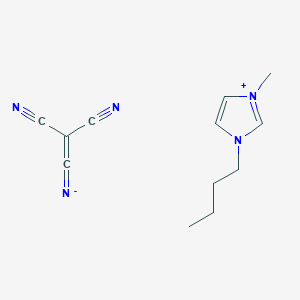

1-Butyl-3-methylimidazolium tricyanomethanide

描述

Overview of Ionic Liquids in Contemporary Chemical Research

Ionic liquids have emerged as transformative materials in contemporary chemical research, representing a paradigm shift from traditional molecular solvents toward designer solvents with tunable properties. These remarkable compounds, defined as salts that remain liquid below 373 Kelvin, possess negligible vapor pressures and demonstrate the unique capability of property modification through systematic alteration of cation and anion structures. The significance of ionic liquids in modern chemistry extends across multiple disciplines, encompassing energy storage applications, carbon dioxide capture technologies, separation processes, and catalytic systems. Their designation as "green solvents" stems from their non-volatile nature, which addresses environmental concerns associated with volatile organic compounds, though recent research has revealed the complexity of their environmental impact profiles.

The fundamental appeal of ionic liquids lies in their extraordinary structural diversity, with theoretical estimates suggesting millions of possible combinations of cations and anions, each potentially yielding distinct physicochemical properties. This vast chemical space enables researchers to design ionic liquids with specific characteristics tailored to particular applications, a concept that has driven intensive research efforts over the past several decades. Contemporary research focuses on understanding the relationships between molecular structure and macroscopic properties, with particular emphasis on transport properties such as viscosity, diffusivity, and ionic conductivity. Advanced computational methods, including molecular dynamics simulations and quantum mechanical calculations, have become indispensable tools for predicting and optimizing ionic liquid properties before experimental synthesis.

The applications of ionic liquids have expanded dramatically beyond their initial use in electrochemical systems to encompass biotechnology, pharmaceutical formulations, and advanced materials synthesis. In energy-related applications, ionic liquids serve as electrolytes for energy storage devices, heat transfer fluids, and solvents for carbon dioxide capture processes. Their unique properties enable enhanced performance in lithium-ion batteries, supercapacitors, and fuel cells, where conventional electrolytes face limitations in terms of thermal stability, electrochemical windows, or safety considerations. The development of task-specific ionic liquids has opened new avenues for specialized applications, including magnetic ionic liquids for separation processes and polymerizable ionic liquids for advanced materials.

Historical Context and Discovery of 1-Butyl-3-methylimidazolium Tricyanomethanide

The historical development of this compound can be traced to the broader evolution of ionic liquid chemistry, which began with the pioneering work of Paul Walden in the early twentieth century. The introduction of imidazolium-based cations into ionic liquid chemistry occurred in the 1980s through the research of John Wilkes and colleagues, who first synthesized 1,3-dialkylimidazolium chloride aluminum chloride systems. These early investigations established imidazolium cations as the most extensively studied and practically important class of ionic liquid cations, with 1-ethyl-3-methylimidazolium emerging as the preferred structure due to superior transport properties.

The development of tricyanomethanide-based ionic liquids represents a more recent advancement in ionic liquid chemistry, driven by the need for ionic liquids with reduced viscosity and enhanced performance characteristics. The tricyanomethanide anion, with its unique molecular structure comprising three cyano groups attached to a central carbon atom, was identified as a promising candidate for creating low-viscosity ionic liquids suitable for industrial applications. The systematic investigation of tricyanomethanide-based ionic liquids began in earnest during the early 2000s, with researchers recognizing the potential of these compounds to address limitations associated with more conventional ionic liquid anions.

The specific synthesis and characterization of this compound emerged from systematic studies aimed at optimizing the balance between thermal stability, transport properties, and electrochemical performance. Early research demonstrated that the combination of the 1-butyl-3-methylimidazolium cation with the tricyanomethanide anion yielded exceptional properties, including significantly reduced viscosity compared to other ionic liquids with similar thermal stability. The compound gained recognition through comprehensive physicochemical characterization studies that revealed its superior performance in applications ranging from carbon dioxide absorption to electrochemical energy storage.

Molecular-level understanding of this compound has been enhanced through advanced spectroscopic techniques and computational studies. Ultraviolet photoionization efficiency measurements provided the first direct detection of intact ion pairs in the vapor phase, yielding an ionization potential of 6.6 plus or minus 0.5 electron volts and confirming that vaporization occurs primarily as ion pairs rather than individual ions. These fundamental studies established the molecular basis for the compound's unique properties and provided validation for theoretical models used to predict ionic liquid behavior.

Significance of Tricyanomethanide-Based Ionic Liquids

Tricyanomethanide-based ionic liquids occupy a unique position in ionic liquid chemistry due to their exceptional combination of low viscosity, high thermal stability, and superior transport properties. These compounds address fundamental limitations associated with conventional ionic liquids, particularly the trade-off between thermal stability and viscosity that has constrained the practical application of many ionic liquid systems. The tricyanomethanide anion imparts distinctive characteristics that differentiate these ionic liquids from other cyano-based systems, including dicyanamide and tetracyanoborate ionic liquids.

The low viscosity characteristics of tricyanomethanide-based ionic liquids represent their most significant advantage, with values substantially lower than those observed for ionic liquids containing fluorinated anions such as bis(trifluoromethylsulfonyl)imide. This property advantage translates directly into enhanced mass transfer rates, improved pumping characteristics, and reduced energy requirements for industrial processes. Comparative studies have demonstrated that the contribution of methylene groups to viscosity increase follows the sequence: hexafluorophosphate > tetrafluoroborate > bis(trifluoromethylsulfonyl)imide > dicyanamide > tetracyanoborate > tricyanomethanide, with tricyanomethanide showing the smallest viscosity increment per methylene group.

The thermal stability of tricyanomethanide-based ionic liquids enables their use in high-temperature applications while maintaining their low-viscosity advantages. Thermogravimetric analysis has confirmed thermal stability up to temperatures exceeding 400 Kelvin, with decomposition temperatures comparable to or exceeding those of conventional ionic liquids. This thermal window, combined with their transport properties, makes tricyanomethanide-based ionic liquids particularly attractive for industrial processes requiring elevated operating temperatures.

Carbon dioxide solubility and diffusivity in tricyanomethanide-based ionic liquids have been extensively studied, revealing superior performance compared to non-fluorinated ionic liquids. The enthalpy of carbon dioxide absorption in this compound is approximately 14 kilojoules per mole, similar to physical solvents, indicating reversible absorption suitable for carbon capture applications. Diffusion coefficients for carbon dioxide range from 2.80×10⁻¹⁰ to 7.90×10⁻¹⁰ square meters per second between 308.15 and 353.25 Kelvin, with minimal pressure dependence. These properties, combined with low viscosity, result in faster absorption rates compared to other non-fluorinated ionic liquids.

Scope and Objectives of the Review

This comprehensive review aims to provide a systematic analysis of this compound, focusing on its fundamental properties, synthesis methodologies, and diverse applications across multiple scientific and technological domains. The primary objective encompasses the consolidation of current knowledge regarding this ionic liquid's physicochemical characteristics, including detailed examination of its thermal properties, transport phenomena, and electrochemical behavior. The review synthesizes experimental data from multiple research groups to establish benchmark property values and identify structure-property relationships that govern the compound's exceptional performance characteristics.

A critical component of this review involves the analysis of synthetic approaches and purification methodologies for this compound, including both laboratory-scale and industrial production methods. The examination of synthesis strategies encompasses traditional metathesis reactions as well as advanced microreactor technologies that have been developed for scaled production. Quality control aspects, including purity determination methods and water content management, are addressed to provide practical guidance for researchers and industrial practitioners working with this ionic liquid.

The scope extends to comprehensive coverage of applications spanning energy storage systems, separation processes, catalytic applications, and emerging technologies. Particular emphasis is placed on the compound's role in carbon dioxide capture and storage applications, where its unique combination of properties offers significant advantages over conventional solvents. Electrochemical applications, including its use as an electrolyte in supercapacitors and batteries, are examined in detail to highlight the relationship between molecular structure and electrochemical performance.

Computational studies and molecular-level understanding form another crucial aspect of this review, incorporating results from molecular dynamics simulations, quantum mechanical calculations, and experimental spectroscopic investigations. These studies provide fundamental insights into the molecular origins of the compound's exceptional properties and enable prediction of behavior under various conditions. The integration of experimental and computational approaches represents a modern paradigm for ionic liquid research that combines empirical observations with theoretical understanding to accelerate the development of optimized systems for specific applications.

属性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;2,2-dicyanoethenylideneazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C4N3/c1-3-4-5-10-7-6-9(2)8-10;5-1-4(2-6)3-7/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDSETQBLNHGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878027-73-7 | |

| Record name | 1-Butyl-3-methylimidazolium Tricyanomethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Quaternization of 1-Methylimidazole

Step Overview:

The initial step involves quaternization of 1-methylimidazole with a suitable alkyl halide, typically butyl bromide, to produce the corresponding imidazolium salt.

Reaction Conditions and Solvents:

- Solvent: Polar aprotic solvents such as acetonitrile or ethyl acetate are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.

- Temperature: The reaction is generally conducted at elevated temperatures, around 60-150°C, often in sealed vessels like autoclaves if exceeding boiling points of solvents.

- Procedure:

- Mix 1-methylimidazole with butyl bromide in the chosen solvent.

- Heat under reflux with stirring to promote quaternization.

- Reaction time varies from several hours to overnight depending on temperature and scale.

- Acetonitrile is particularly favored due to its high polarity and boiling point, enabling efficient quaternization at elevated temperatures.

- The process yields the imidazolium bromide salt, which is a precursor for further anion exchange.

Anion Exchange to Tricyanomethanide

Step Overview:

The imidazolium bromide undergoes anion exchange with sodium tricyanomethanide to produce the target ionic liquid.

- Reactants:

- Imidazolium bromide from step 1.

- Sodium tricyanomethanide, prepared via known methods involving sodium cyanide and tricyanomethane or by ion exchange from other salts.

- Solvent:

- Water is the preferred solvent due to its high polarity, facilitating the ion exchange process.

- Ethyl acetate can also be employed for extraction post-reaction.

- Dissolve the imidazolium bromide and sodium tricyanomethanide in water.

- Stir the mixture at room temperature or slightly elevated temperatures (around 60°C).

- The exchange proceeds via nucleophilic substitution, replacing bromide with the tricyanomethanide anion.

- The mixture is then subjected to extraction or filtration to isolate the ionic liquid.

- Removal of inorganic salts (e.g., sodium bromide) by filtration or washing.

- Concentration of the organic phase followed by drying under vacuum yields the pure ionic liquid.

- The ion exchange is most efficient in polar solvents where both ions are soluble, with water being optimal.

- Recrystallization or solvent evaporation yields high-purity 1-Butyl-3-methylimidazolium tricyanomethanide .

Alternative Synthetic Routes and Considerations

High-Temperature Synthesis:

Some studies suggest direct high-temperature routes, such as melting the precursors or conducting reactions at 80–140°C in sealed reactors, especially when preparing hydrated or crystalline forms. This method can involve:

- Direct mixing of 1-methylimidazole with tricyanomethane derivatives or salts.

- Heating to facilitate quaternization and anion stabilization simultaneously.

- Ethyl acetate and butyl acetate are preferred for their ability to dissolve organic intermediates and facilitate extraction.

- Dioxane and tetrahydrofuran are also employed for their solvent properties in specific cases.

| Parameter | Range | Notes |

|---|---|---|

| Reaction temperature | 60–150°C | Elevated temperatures accelerate quaternization. |

| Solvent | Acetonitrile, ethyl acetate, water | Solvent polarity influences solubility and reaction efficiency. |

| Reaction time | Several hours to overnight | Ensures complete conversion. |

| Purification | Filtration, solvent evaporation, recrystallization | Critical for high purity. |

Data Summary and Comparative Table

| Preparation Step | Reagents | Solvent | Temperature | Duration | Purification Method | Remarks |

|---|---|---|---|---|---|---|

| Quaternization | 1-methylimidazole + butyl bromide | Acetonitrile / Ethyl acetate | 60–150°C | Several hours | Reflux, filtration | Sealed vessel if >100°C |

| Anion Exchange | Imidazolium bromide + sodium tricyanomethanide | Water | 25–60°C | 1–4 hours | Filtration, solvent removal | High solubility in water |

| Final Purification | Concentration, recrystallization | Ethyl acetate / Vacuum | Room temperature | 1–2 days | Recrystallization | Achieves >98% purity |

Research Findings and Notes

- Efficiency: The process yields high-purity ionic liquids when conducted under controlled conditions, with reaction parameters optimized for temperature and solvent choice.

- Solvent Role: Polar aprotic solvents like acetonitrile facilitate the quaternization, while water is ideal for the ion exchange step.

- Temperature Control: Elevated temperatures accelerate reactions but require sealed vessels to prevent solvent loss and ensure safety.

- Purity and Storage: Post-synthesis, the ionic liquid should be dried thoroughly and stored under inert atmosphere or in sealed containers to prevent decomposition or moisture absorption.

化学反应分析

1-Butyl-3-methylimidazolium tricyanomethanide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

科学研究应用

Chemistry

- Solvent and Catalyst : [BMIM][C(CN)₃] is utilized as a solvent and catalyst in various chemical reactions due to its unique properties. It facilitates reactions that require specific solvation environments or catalytic activity.

Biology

- Extraction and Purification : The compound is effective in the extraction and purification of biological molecules such as proteins and nucleic acids. Its ability to disrupt cell membranes enhances the solubilization of biomolecules.

- Antimicrobial Activity : Studies indicate that [BMIM][C(CN)₃] exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains are notably low, suggesting its potential use in pharmaceutical applications.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Medicine

- Drug Delivery Systems : Ongoing research explores the use of [BMIM][C(CN)₃] in drug delivery systems. Its properties may enhance the solubility and bioavailability of various pharmaceuticals, making it a promising candidate for improving therapeutic efficacy .

Industry

- Electrolytes and Conducting Polymers : The compound is employed in industrial processes such as electroplating and as an electrolyte in batteries. Its ionic nature allows for high conductivity, making it suitable for synthesizing conducting polymers.

Carbon Dioxide Capture

Recent studies have highlighted the ability of [BMIM][C(CN)₃] to absorb carbon dioxide effectively. Research indicates that the compound can enhance CO₂ absorption capacity due to its unique ionic structure. The absorption kinetics are favorable at lower temperatures and pressures, making it a potential candidate for carbon capture technologies .

Case Study 1: Antimicrobial Efficacy Against Biofilms

A study focused on the efficacy of [BMIM][C(CN)₃] against biofilms formed by Staphylococcus aureus showed significant reductions in biofilm biomass when treated with this ionic liquid compared to control groups. This finding underscores its potential application in medical devices where biofilm formation poses significant challenges.

Case Study 2: CO₂ Absorption Studies

Research investigating the solubility and diffusivity of carbon dioxide in [BMIM][C(CN)₃] revealed that this ionic liquid could absorb CO₂ effectively under varying pressure conditions. The results indicated optimal absorption at specific concentrations and temperatures, suggesting its utility in environmental applications related to greenhouse gas mitigation .

作用机制

The mechanism of action of 1-butyl-3-methylimidazolium tricyanomethanide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can disrupt the structure of biological membranes, leading to the solubilization of biomolecules. In chemical reactions, its ionic nature facilitates the dissolution of reactants and enhances reaction rates .

相似化合物的比较

Table 1: Thermophysical Properties of [BMIM][TCM] and Analogous ILs

| Ionic Liquid | Viscosity (mPa·s, 25°C) | Density (g cm⁻³) | Conductivity (S cm⁻¹) | Melting Point (°C) |

|---|---|---|---|---|

| [BMIM][TCM] | 27.5 | 1.01 | 4.6 × 10⁻¹ | – |

| [BMIM][Tf₂N] | 50.0 | 1.43 | 3.4 × 10⁻² | – |

| [Emim][TCM] (1-ethyl-3-methylimidazolium) | – | – | – | 158 |

| [Bpy][BF₄] (1-butylpyridinium tetrafluoroborate) | 460 | – | 4.6 × 10⁻² | 117 |

| [BMIM][Ac] (1-butyl-3-methylimidazolium acetate) | – | – | – | – |

Key Findings :

- Viscosity : [BMIM][TCM] exhibits 45% lower viscosity than [BMIM][Tf₂N], enhancing mass transfer in CO₂ absorption and electrochemical reactions .

- Density : Its low density (~1.0 g cm⁻³) improves gravimetric energy density in batteries compared to fluorinated ILs like [BMIM][Tf₂N] (1.43 g cm⁻³) .

- Conductivity : Superior to [Bpy][BF₄] by an order of magnitude, making it more efficient for supercapacitors .

Electrochemical Performance

Table 2: Electrochemical Double-Layer Capacitor (EDLC) Performance

| IL Electrolyte | Energy Density (Wh kg⁻¹) | Power Density (kW kg⁻¹) | Stability (Cycles) |

|---|---|---|---|

| [BMIM][TCM] | 35 | 2.5 | >10,000 |

| [Pyr1,4][TCM] (pyrrolidinium) | 42 | 3.8 | >10,000 |

| [Pip1,4][TCM] (piperidinium) | 38 | 3.2 | >10,000 |

| [BMIM][Tf₂N] | 30 | 2.0 | >10,000 |

Key Findings :

- [Pyr1,4][TCM] outperforms [BMIM][TCM] in energy density (42 vs. 35 Wh kg⁻¹) due to higher ionic mobility .

- All [C(CN)₃]⁻-based ILs exceed [BMIM][Tf₂N] in power density, attributed to lower viscosity and higher conductivity .

CO₂ Capture Efficiency

Table 3: CO₂ Solubility and Mass Transfer Performance

| IL | CO₂ Solubility (mol%) | Diffusivity (10⁻¹⁰ m² s⁻¹) |

|---|---|---|

| [BMIM][TCM] | 12.5 | 3.8 |

| [BMIM][Ac] | 15.0 | 2.1 |

| [Emim][TCM] | 11.0 | 4.2 |

| [BMIM][PF₆] | 8.5 | 1.5 |

生物活性

1-Butyl-3-methylimidazolium tricyanomethanide, commonly referred to as [BMIM][C(CN)₃], is an ionic liquid that has garnered attention in various fields due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on enzyme activity, and implications for environmental and industrial applications.

This compound is characterized by its ionic liquid nature, which contributes to its solubility and stability in various environments. Its molecular structure consists of a butyl group attached to a 3-methylimidazolium cation paired with a tricyanomethanide anion.

Antimicrobial Properties

Recent studies have indicated that [BMIM][C(CN)₃] exhibits notable antimicrobial activity against various bacterial strains. For instance, research demonstrated that this ionic liquid effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing that the compound has potential as an antimicrobial agent in pharmaceutical applications .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Enzyme Activity

The impact of [BMIM][C(CN)₃] on enzyme activity has been a significant area of investigation. Studies have shown that this ionic liquid can influence enzymatic reactions, either enhancing or inhibiting enzyme activity depending on the concentration used. For example, at lower concentrations, it was observed to enhance the activity of certain proteases, while higher concentrations led to inhibition. This dual effect suggests that [BMIM][C(CN)₃] could be utilized in biocatalysis where fine-tuning enzyme activity is required .

| Enzyme Type | Activity Change | Concentration (v/v) |

|---|---|---|

| Protease | Enhanced | 5% |

| Lipase | Inhibited | 10% |

| Amylase | No significant change | 5% |

Toxicological Effects

The ecotoxicological profile of [BMIM][C(CN)₃] has also been studied, particularly regarding its effects on soil microorganisms. Research indicates that while low concentrations may stimulate microbial activity, higher concentrations can lead to significant inhibition of soil enzyme activities such as dehydrogenase and urease. This suggests potential risks associated with environmental exposure to this ionic liquid .

Case Study 1: Antimicrobial Efficacy Against Biofilms

A study focused on the efficacy of [BMIM][C(CN)₃] against biofilms formed by Staphylococcus aureus. The results showed a significant reduction in biofilm biomass when treated with this ionic liquid compared to control groups. This finding underscores its potential application in medical devices where biofilm formation poses a significant challenge.

Case Study 2: Influence on Soil Microbial Communities

Another investigation assessed the impact of [BMIM][C(CN)₃] on soil microbial communities over a 30-day period. The study found that while lower concentrations enhanced microbial diversity, higher concentrations resulted in decreased diversity and altered community structures. This highlights the importance of concentration in determining ecological outcomes .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1-butyl-3-methylimidazolium tricyanomethanide ([Im1,4][C(CN)₃]), and how are they experimentally determined?

- Answer : Key properties include viscosity (27.5 mPa·s at 25°C), density (~1.05–1.06 g/cm³), and ionic conductivity (9.53 mS/cm at 20°C) . These are measured using viscometers, densitometers, and impedance spectroscopy. Thermal stability is assessed via thermogravimetric analysis (TGA), showing decomposition temperatures above 473 K . Karl-Fischer titration ensures low moisture content (<10 ppm) for reliable electrochemical applications .

Q. How is [Im1,4][C(CN)₃] synthesized, and what purity standards are critical for research applications?

- Answer : The IL is typically prepared via ion-exchange reactions, such as reacting [Im1,4]Br with Na[C(CN)₃] in aqueous solutions, followed by drying under vacuum at 100°C in inert atmospheres . Purity (>98%) is verified using HPLC and total nitrogen analysis, with moisture content rigorously controlled (<10 ppm via Karl-Fischer titration) to avoid performance degradation in electrochemical systems .

Q. What safety precautions are necessary when handling [Im1,4][C(CN)₃]?

- Answer : Use chemical-resistant gloves (EN 374 standard) and barrier creams to prevent skin irritation. Avoid inhalation and ensure adequate ventilation. While not classified as acutely toxic, prolonged exposure may cause skin/eye irritation (H315/H319 GHS codes) . Store in airtight containers away from moisture to prevent decomposition .

Advanced Research Questions

Q. How does [Im1,4][C(CN)₃] perform as an electrolyte in energy storage devices compared to other cyano-based ILs?

- Answer : [Im1,4][C(CN)₃] exhibits superior ionic conductivity and lower viscosity than [Im1,4][Tf₂N], enabling higher power densities in electrochemical double-layer capacitors (EDLCs). Its fluorine-free composition and low density (~1.05 g/cm³) enhance gravimetric energy density and safety . However, its electrochemical stability window (ESW) is narrower than [Pyr1,4][C(CN)₃], limiting high-voltage applications .

Q. What molecular interactions govern CO₂ solubility in [Im1,4][C(CN)₃], and how do they compare to other ILs with cyano-functionalized anions?

- Answer : CO₂ solubility in [Im1,4][C(CN)₃] is driven by Lewis acid-base interactions between CO₂ and the anion’s cyano groups. At 10 MPa, solubility reaches ~0.6 mol CO₂/mol IL at 288 K . However, increasing cyano groups (e.g., in tetracyanoborate ILs) may reduce solvent interaction efficiency due to charge delocalization, as shown by MD simulations and activity coefficient analysis .

Q. How do conflicting reports on anion-solvent interactions in cyano-based ILs impact experimental design?

- Answer : While [C(CN)₃]⁻ demonstrates strong hydrogen bonding with water/ethanol in vapor-liquid equilibria studies , excessive cyano groups can reduce solvent compatibility. Researchers must optimize IL-water ratios in biphasic systems (e.g., catalysis) using phase diagrams and activity coefficients to balance reactivity and separation efficiency .

Q. What spectroscopic techniques are effective in characterizing [Im1,4][C(CN)₃] during carbonization processes?

- Answer : FTIR identifies retained imidazolium backbone features (e.g., C–H stretching at 3100 cm⁻¹) and loss of tricyanomethanide peaks (2156 cm⁻¹) during pyrolysis, clarifying decomposition pathways . Raman spectroscopy and XPS further elucidate carbon structure evolution and nitrogen doping effects in derived activated carbons .

Q. How can contradictions in thermal stability data for [Im1,4][C(CN)₃] be resolved?

- Answer : Discrepancies arise from moisture content and heating rates. For consistent TGA results, pre-dry samples to <10 ppm H₂O and use slow heating rates (e.g., 5°C/min under N₂). Reported decomposition temperatures (~473 K) align with its use below 200°C in CO₂ capture and battery systems .

Methodological Recommendations

- Electrochemical Testing : Use cyclic voltammetry (CV) at scan rates ≤50 mV/s and galvanostatic charge-discharge (GCD) with current densities ≤1 A/g to assess EDLC performance .

- CO₂ Solubility Measurements : Employ lag-time techniques or gravimetric methods at controlled pressures (0.01–10 MPa) and temperatures (288–363 K) .

- Synthesis Optimization : Monitor ion-exchange efficiency via conductivity measurements and anion quantification (e.g., ion chromatography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。